molecular formula C18H18ClN3O2 B6700601 N-[1-(4-chlorophenyl)-2-methoxyethyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide

N-[1-(4-chlorophenyl)-2-methoxyethyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide

Cat. No.: B6700601
M. Wt: 343.8 g/mol
InChI Key: AGFUSZDCYLCYOG-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-2-methoxyethyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide: is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyethyl chain, and a pyrrolopyridine moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry and pharmacological research.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-2-methoxyethyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-24-11-16(12-4-6-14(19)7-5-12)22-17(23)9-13-10-21-18-15(13)3-2-8-20-18/h2-8,10,16H,9,11H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFUSZDCYLCYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=C(C=C1)Cl)NC(=O)CC2=CNC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-2-methoxyethyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a reaction with methoxyethylamine in the presence of a reducing agent to form the intermediate N-(4-chlorophenyl)-2-methoxyethylamine.

    Cyclization to Pyrrolopyridine: The intermediate is then subjected to cyclization with 2-bromoacetylpyridine under basic conditions to form the pyrrolopyridine ring.

    Acetylation: The final step involves acetylation of the pyrrolopyridine intermediate using acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-2-methoxyethyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-[1-(4-chlorophenyl)-2-methoxyethyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-2-methoxyethyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-fluorophenyl)-2-methoxyethyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide
  • N-[1-(4-bromophenyl)-2-methoxyethyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide
  • N-[1-(4-methylphenyl)-2-methoxyethyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide

Uniqueness

N-[1-(4-chlorophenyl)-2-methoxyethyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for research and potential therapeutic applications.

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